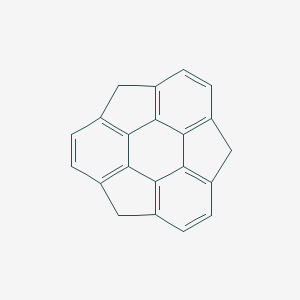

Sumanene

Descripción general

Descripción

Sumanene is a natural product isolated from the leaves of the Sumant tree (Melia azedarach L.), which is native to India and Southeast Asia. It has been studied extensively for its potential medicinal properties and has been found to possess a wide range of pharmacological activities.

Aplicaciones Científicas De Investigación

Aplicación de quimiorreceptores

El Sumanene se ha utilizado para crear un quimiorreceptor con una estructura de empuje y tracción . Esta estructura incluye grupos tanto de fuerte extracción de electrones (CF 3) como de donación de electrones (carbazol), lo que mejora las características de transferencia de carga de la molécula . Este quimiorreceptor se ha utilizado para el reconocimiento selectivo de cationes de cesio (Cs +), caracterizado por un alto valor aparente de la constante de unión y un bajo límite de detección .

Compuestos fluorescentes

Debido a sus estructuras conjugadas en π y en forma de cuenco, el esqueleto del this compound se ha utilizado para diseñar compuestos fuertemente fluorescentes eficaces . Las propiedades de estas arquitecturas de cromóforos unidas al this compound se pueden ajustar mediante métodos como la expansión de la red de electrones π, el dopaje de heteroátomos del cuenco o la formación de complejos metálicos .

Sensores electroquímicos

El this compound se ha utilizado para crear sensores electroquímicos altamente sensibles y selectivos para el reconocimiento de cationes de cesio (Cs +) en agua . Estos sensores han presentado valores aceptables de límite de detección (LOD) .

Nanoadsorbente magnético

El this compound se ha inmovilizado covalentemente en la superficie de nanoimanes de cobalto para crear un nanoadsorbente magnético . Este nanoadsorbente se ha diseñado específicamente para eliminar de forma eficiente y selectiva las sales de cesio (Cs) de las soluciones acuosas .

Materiales supramoleculares

La forma única del this compound, sus propiedades electrónicas y su comportamiento de autoensamblaje lo convierten en un posible nuevo bloque de construcción para la construcción de materiales supramoleculares <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www.w3.org/

Mecanismo De Acción

Target of Action

Sumanene, a polycyclic aromatic hydrocarbon , primarily targets caesium (Cs) salts in aqueous solutions . The compound has been used to create a magnetic nanoadsorbent that can efficiently and selectively remove caesium salts .

Mode of Action

This compound interacts with its target by forming a complex with caesium cations . This interaction is facilitated by the unique bowl shape of this compound, which allows it to encapsulate the guest ion with its concave sites . This compound is covalently immobilized onto the surface of cobalt nanomagnets to create a magnetic nanoadsorbent .

Biochemical Pathways

The compound’s ability to selectively bind and remove caesium salts suggests it may influence pathways related to caesium metabolism or toxicity .

Pharmacokinetics

Its use as a nanoadsorbent suggests it may have unique distribution and excretion profiles .

Result of Action

The primary result of this compound’s action is the removal of caesium salts from aqueous solutions . This can be particularly useful in environments contaminated with radioactive caesium, such as those affected by nuclear disasters .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s ability to form complexes with caesium cations suggests that its action may be affected by the concentration of these ions in the environment . Additionally, the use of this compound as a nanoadsorbent indicates that its action may be influenced by factors such as temperature, pH, and the presence of other ions .

Direcciones Futuras

Sumanene is continuously attracting the attention of the scientific community because of its unique geometrical and physicochemical properties . The major fields in which potential or real applications of this compound have been demonstrated include the design of this compound-containing functional supramolecular materials and architectures, this compound-based drug-delivery systems, and this compound-tethered ion-selective molecular receptors . Future research trends are expected to focus on these areas .

Propiedades

IUPAC Name |

heptacyclo[12.6.1.04,19.06,18.09,17.011,16.015,20]henicosa-1(20),2,4(19),6(18),7,9(17),11(16),12,14-nonaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12/c1-2-11-8-13-5-6-15-9-14-4-3-12-7-10(1)16-17(11)19(13)21(15)20(14)18(12)16/h1-6H,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOYKPMSXBVTRKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C3C4=C(CC5=C4C6=C(CC7=C6C3=C1C=C7)C=C5)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20894120 | |

| Record name | Sumanene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20894120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

151253-59-7 | |

| Record name | 4,7-Dihydro-1H-tricyclopenta[def,jkl,pqr]triphenylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151253-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sumanene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151253597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sumanene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20894120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SUMANENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TX2KR8MQM9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

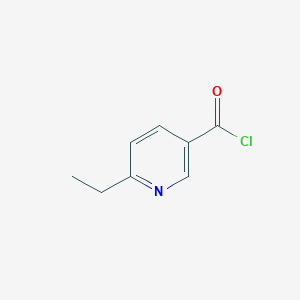

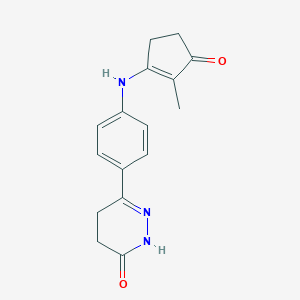

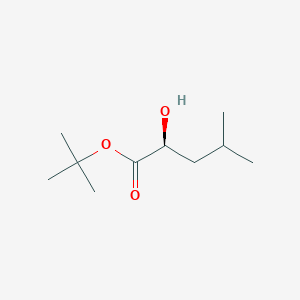

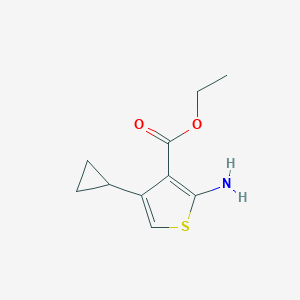

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

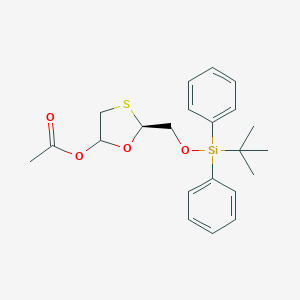

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3,4-Dibutoxyphenyl)methyl]-1,3-dihydroimidazol-2-one](/img/structure/B50311.png)

![Silane, [(1-ethoxy-2,3-dimethylcyclopropyl)oxy]trimethyl-(9CI)](/img/structure/B50337.png)

![Methyl (2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B50341.png)